Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
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Overview
Description
(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxetane ring, and a benzyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Oxetane Ring: The oxetane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxetane precursor reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of (S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the oxetane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate
- 5-Amino-pyrazoles
- Spirocyclic oxindoles
Uniqueness
(S)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is unique due to its specific combination of structural features, including the piperidine ring, oxetane ring, and benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22N2O3 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)18-8-4-7-14(9-18)17-15-11-20-12-15/h1-3,5-6,14-15,17H,4,7-12H2 |
InChI Key |
YPMHVYCSHCRJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3 |
Origin of Product |
United States |
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